molecular formula C6H13O6P B7948676 Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate

Cat. No.: B7948676
M. Wt: 212.14 g/mol
InChI Key: QFAWSODDZBHNJQ-UHFFFAOYSA-N
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Description

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate is an organic compound with the molecular formula C6H13O6P. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by its clear, colorless liquid form and its significant reactivity due to the presence of both methoxy and phosphoryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl glyoxylate under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature, usually around 50-70°C, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl 2-dimethoxyphosphoryl-2-methoxy-acetate involves large-scale reactors and continuous flow processes. The raw materials, dimethyl phosphite and methyl glyoxylate, are fed into the reactor, where they undergo the catalytic reaction. The product is then separated and purified using advanced techniques such as fractional distillation and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-dimethoxyphosphoryl-2-methoxy-acetate involves its reactivity with various biological and chemical entities. The phosphoryl group can interact with enzymes and proteins, influencing their activity and function. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate is unique due to its dual methoxy and phosphoryl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O6P/c1-9-5(7)6(10-2)13(8,11-3)12-4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAWSODDZBHNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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